3-(1-Pyrrolidinoethyl)phenylboronic acid
Description
Chemical Structure and Properties 3-(1-Pyrrolidinoethyl)phenylboronic acid (IUPAC name: [3-(1-Pyrrolidinylethyl)phenyl]boronic acid) is a boronic acid derivative with the molecular formula C₁₂H₁₈BNO₂ and an exact mass of 219.1431 g/mol . It features a pyrrolidinoethyl group (-CH₂CH₂C₄H₈N) attached to the phenyl ring at the meta position relative to the boronic acid (-B(OH)₂) group. The compound is commercially available with a purity of 95% (CAS: 1256355-44-8) and is utilized in organic synthesis and biochemical studies .
The pyrrolidinoethyl substituent introduces steric bulk and a tertiary amine, which may enhance solubility in polar solvents and enable secondary interactions (e.g., hydrogen bonding) in biological systems.
Properties
IUPAC Name |
[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQBDXBDCHOEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672416 | |
| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-44-8 | |
| Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Toluene, ethanol, or a mixture of water and organic solvents
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinoethyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds in the presence of a base and a palladium catalyst.
Major Products
Oxidation: Phenols
Reduction: Boronates
Substitution: Aryl or vinyl derivatives
Scientific Research Applications
3-(1-Pyrrolidinoethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a pharmaceutical intermediate in the development of therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinoethyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on proteins, leading to inhibition or modulation of their activity . This interaction is pH-dependent and can be exploited for targeted drug delivery and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and functional properties of 3-(1-Pyrrolidinoethyl)phenylboronic acid and related compounds:
Binding Affinity and Biomolecular Interactions
- Sialic Acid Binding: 3-(Propionamido)phenylboronic acid exhibits the highest binding constant (37.6 M⁻¹) with Neu5Ac, attributed to interactions with the glycerol side chain . In contrast, phenylboronic acid (unsubstituted) binds Neu5Ac with a lower constant (11.6 M⁻¹) and interacts primarily with the α-hydroxycarboxylate unit . The pyrrolidinoethyl group in the target compound may sterically hinder binding to Neu5Ac but could engage in hydrogen bonding via the tertiary amine, though direct data is lacking.
- Steric and Electronic Effects: Substituents like -CF₃ (electron-withdrawing) or -NHCOCH₂CH₃ (electron-donating) modulate boronic acid reactivity.
Contradictions and Unresolved Mechanisms
- Studies on phenylboronic acid binding to Neu5Ac propose conflicting interaction sites: Otsuka et al. emphasize the glycerol side chain, while Djanashvili et al. argue for the α-hydroxycarboxylate unit . This ambiguity complicates direct comparisons with substituted analogs like this compound.
Biological Activity
3-(1-Pyrrolidinoethyl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development.
- Chemical Formula : C13H18BNO2
- CAS Number : 1256355-44-8
- Molecular Weight : 233.1 g/mol
The biological activity of this compound primarily involves its interaction with enzymes and proteins through reversible covalent bonding with diols. This interaction can affect various biochemical pathways, particularly those involved in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including proteases and kinases, which are crucial in cancer progression.
- Cell Cycle Disruption : By targeting cyclin-dependent kinases (CDKs), this compound can halt the cell cycle, leading to apoptosis in cancer cells.
- Covalent Bonding : The boronic acid moiety allows for the formation of stable complexes with diol-containing molecules, influencing cellular functions.
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.
Case Studies:
-
Anticancer Activity :
- A study reported that the compound showed an IC50 value in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent growth inhibition.
- Another investigation highlighted its effects on prostate cancer cells, where it induced apoptosis through CDK inhibition.
-
Enzymatic Interaction :
- The compound was evaluated for its ability to inhibit HIV protease, showing competitive inhibition with a Ki value significantly lower than standard protease inhibitors.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 45-97 | CDK inhibition |
| Anticancer | HCT-116 | 6-99 | Apoptosis induction |
| Enzyme Inhibition | HIV Protease | <10 | Competitive inhibition |
| Enzyme Interaction | Various Diol Targets | N/A | Covalent binding |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate bioavailability and favorable distribution properties. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal cells while effectively targeting cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
